molecular formula C22H18N4O B2550630 4-imino-5-(4-methylphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-3-amine CAS No. 299401-15-3

4-imino-5-(4-methylphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-3-amine

Cat. No.: B2550630
CAS No.: 299401-15-3
M. Wt: 354.413
InChI Key: YKHYHBZDFOUOCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-imino-5-(4-methylphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-3-amine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon

Chemical Reactions Analysis

4-imino-5-(4-methylphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Condensation: It can also undergo condensation reactions with aldehydes or ketones to form Schiff bases

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-imino-5-(4-methylphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-3-amine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes or receptors by binding to their active sites. This binding can lead to the modulation of signaling pathways, ultimately affecting cellular processes such as proliferation, apoptosis, or differentiation .

Comparison with Similar Compounds

4-imino-5-(4-methylphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-3-amine can be compared with other similar compounds, such as:

Properties

IUPAC Name

16-imino-18-(4-methylphenyl)-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-15-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O/c1-13-6-8-15(9-7-13)18-19-16-5-3-2-4-14(16)10-11-17(19)27-22-20(18)21(23)26(24)12-25-22/h2-12,18,23H,24H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHYHBZDFOUOCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C=CC4=CC=CC=C43)OC5=C2C(=N)N(C=N5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.